2,4-Pentadienenitrile
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Overview
Description
2,4-Pentadienenitrile, also known as 1-cyano-1,3-butadiene, is an organic compound with the molecular formula C5H5N and a molecular weight of 79.0999 g/mol . This compound is characterized by its conjugated diene structure, which includes a nitrile group attached to a butadiene backbone. The presence of both double bonds and a nitrile group makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Pentadienenitrile can be synthesized through several methods. One common approach involves the gas-phase pyrolysis of trans-3-pentenenitrile. This method involves heating trans-3-pentenenitrile to high temperatures, leading to the formation of this compound through isomerization and dissociation processes .
Industrial Production Methods: Industrial production of this compound typically involves similar pyrolysis techniques, where controlled heating and reaction conditions are maintained to ensure high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pentadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bonds in the molecule allow for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
2,4-Pentadienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science for developing new materials with unique properties
Mechanism of Action
The mechanism of action of 2,4-pentadienenitrile involves its ability to participate in various chemical reactions due to its conjugated diene structure and nitrile group. The nitrile group can act as an electron-withdrawing group, influencing the reactivity of the double bonds. This allows the compound to undergo addition, substitution, and polymerization reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Cyano-1,3-butadiene: A stereoisomer of 2,4-pentadienenitrile with similar reactivity.
Trans-1-cyano-1,3-butadiene: Another stereoisomer with distinct physical and chemical properties.
Cis-1-cyano-1,3-butadiene: Differing in spatial arrangement, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific conjugated diene structure combined with a nitrile group, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
2180-68-9 |
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Molecular Formula |
C5H5N |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
(2E)-penta-2,4-dienenitrile |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3+ |
InChI Key |
STSRVFAXSLNLLI-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/C#N |
Canonical SMILES |
C=CC=CC#N |
physical_description |
Soluble in water (15 g/L); [ChemIDplus] |
Origin of Product |
United States |
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